[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](2-phenylethyl)amine
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Overview
Description
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a dimethyl group and a phenylethylamine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which (1,3-dimethyl-1H-pyrazol-5-yl)methylamine exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring and the phenylethylamine moiety can interact with enzymes and receptors, leading to various biological effects. These interactions may involve binding to active sites, altering enzyme activity, or modulating receptor functions .
Comparison with Similar Compounds
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine can be compared with other similar compounds, such as:
5-amino-1,3-dimethylpyrazole: This compound also features a pyrazole ring but lacks the phenylethylamine moiety.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound has different substituents on the pyrazole ring, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C14H19N3/c1-12-10-14(17(2)16-12)11-15-9-8-13-6-4-3-5-7-13/h3-7,10,15H,8-9,11H2,1-2H3 |
InChI Key |
GZBPUWIQTAWHQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCCC2=CC=CC=C2)C |
Origin of Product |
United States |
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